

# spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-

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Compound of Interest

Compound Name: Urea, (p-hydroxyphenethyl)
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# Spectroscopic Analysis of (p-hydroxyphenethyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(p-hydroxyphenethyl)urea is a derivative of urea containing a p-hydroxyphenethyl moiety. Urea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1] A thorough understanding of the structural and physicochemical properties of (p-hydroxyphenethyl)urea is essential for its potential applications. This guide provides an in-depth overview of the expected spectroscopic characteristics of (p-hydroxyphenethyl)urea, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the characterization of this compound.

## **Predicted Spectroscopic Data**

Due to the limited availability of published experimental spectra for (p-hydroxyphenethyl)urea, the following data tables are based on established chemical shift and absorption frequency ranges for its constituent functional groups: the p-hydroxyphenethyl group and the urea moiety.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



#### <sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The signals from the p-hydroxyphenethyl group and the urea protons should be distinguishable.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Ar-H (ortho to -OH)	~ 6.7	Doublet	2H
Ar-H (ortho to -CH <sub>2</sub> )	~ 7.0	Doublet	2H
Ar-CH2-CH2-NH-	~ 2.7	Triplet	2H
Ar-CH2-CH2-NH-	~ 3.3	Quartet	2H
Ar-OH	4.5 - 8.0	Broad Singlet	1H
-NH-C(O)NH₂	5.0 - 6.0	Broad Singlet/Triplet	1H
-C(O)NH <sub>2</sub>	5.0 - 6.0	Broad Singlet	2H

Note: The chemical shifts of OH and NH protons can be variable and are dependent on solvent, concentration, and temperature.[2][3] Their signals are often broad and may exchange with D<sub>2</sub>O.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl).



Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O (Urea)	158 - 164[4]
Ar-C-OH	154 - 156
Ar-C-CH <sub>2</sub>	130 - 132
Ar-CH (ortho to -CH <sub>2</sub> )	129 - 131
Ar-CH (ortho to -OH)	115 - 117
Ar-CH2-CH2-NH-	41 - 43
Ar-CH <sub>2</sub> -CH <sub>2</sub> -NH-	35 - 37

Note: The chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).[5]

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
N-H (Urea)	3200 - 3600[6]	Stretching (often two bands for -NH <sub>2</sub> )
O-H (Phenol)	3200 - 3600 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 2960	Stretching
C=O (Urea)	1630 - 1690[7]	Stretching ("Urea I" band)
N-H (Urea)	1580 - 1650[6]	Bending ("Urea II" band)
C=C (Aromatic)	1450 - 1600	Stretching
C-N (Urea)	1400 - 1470	Stretching
C-O (Phenol)	1200 - 1260	Stretching
C-H (Aromatic)	690 - 900	Out-of-plane bending

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[8]

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer clues about its structure.

lon	Expected m/z	Description
[M+H]+	181.0972	Protonated molecular ion
[M+Na]+	203.0791	Sodium adduct
[M-H] <sup>-</sup>	179.0826	Deprotonated molecular ion

Predicted Fragmentation: The molecular ion of (p-hydroxyphenethyl)urea is expected to undergo fragmentation. Key fragmentation pathways could involve the cleavage of the ethyl-



amine bond, leading to characteristic fragment ions. The uncharged radical fragments will not be detected by the mass spectrometer.[9]

## **Experimental Protocols**

The following are general protocols for the spectroscopic analysis of a solid organic compound like (p-hydroxyphenethyl)urea.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Weigh approximately 5-10 mg of the (p-hydroxyphenethyl)urea sample.
  - Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH).
  - Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
- Instrument Parameters:
  - The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
  - For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signalto-noise ratio.
  - For <sup>13</sup>C NMR, a larger number of scans is required due to the low natural abundance of the <sup>13</sup>C isotope.[10] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[11]
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
  - The spectrum is then phased and baseline corrected.



- The chemical shifts of the peaks are referenced to the TMS signal.
- For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.

#### Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[12]

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
  - Place a small amount of the solid (p-hydroxyphenethyl)urea sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]
  - Acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.[14] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The background spectrum is automatically subtracted from the sample spectrum.
  - The resulting spectrum is displayed in terms of transmittance or absorbance.
  - The characteristic absorption bands are identified and assigned to the corresponding functional groups.

### Mass Spectrometry (MS) - Electrospray Ionization (ESI)



ESI is a soft ionization technique suitable for polar molecules like (p-hydroxyphenethyl)urea, which allows for the detection of the molecular ion with minimal fragmentation.[15]

#### • Sample Preparation:

- Prepare a dilute solution of the (p-hydroxyphenethyl)urea sample (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- The solvent may contain a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

#### Instrument Parameters:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The analysis can be performed in either positive or negative ion mode to detect protonated ([M+H]+) or deprotonated ([M-H]-) molecules, respectively.
- Key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and strong signal.[16]

#### • Data Acquisition and Processing:

- The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
- The m/z values of the detected ions are used to determine the molecular weight of the compound.
- High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
- Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information by analyzing the fragment ions.[17]

## Visualization of Analytical Processes Experimental Workflow for Spectroscopic Analysis

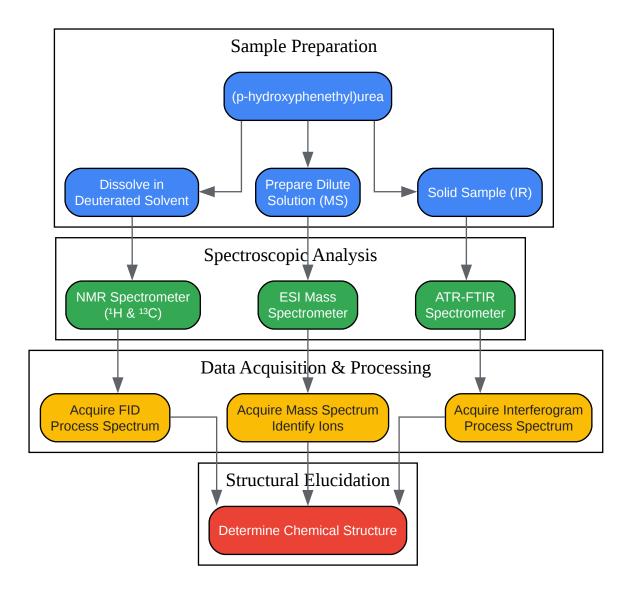


## Foundational & Exploratory

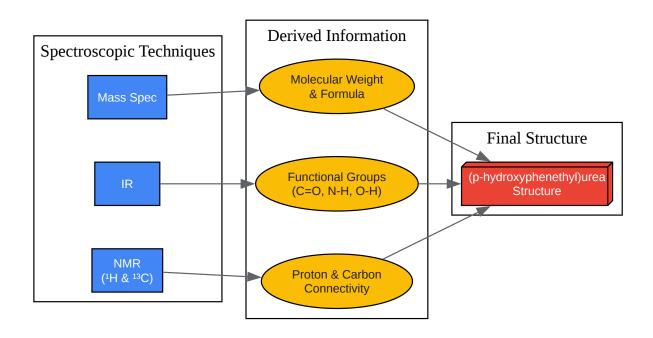
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The following diagram illustrates the general workflow for the spectroscopic characterization of (p-hydroxyphenethyl)urea.









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